molecular formula C18H14O6 B1486396 [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid CAS No. 1010924-54-5

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

Cat. No. B1486396
CAS RN: 1010924-54-5
M. Wt: 326.3 g/mol
InChI Key: BPENHAICJUFLDS-UHFFFAOYSA-N
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Description

“[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 1010924-54-5 . It has a molecular weight of 326.3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst produces 3-acetyl-8-methoxy-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1 H-NMR, 13 C { 1 H} NMR and DEPT-135 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives can be studied using various techniques . For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been reported .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 326.3 . Other physical and chemical properties such as density, boiling point, and flash point can be determined using appropriate techniques .

Scientific Research Applications

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid has been studied extensively in recent years due to its potential applications in medicine and other areas. It has been shown to possess antioxidant, antimicrobial, anti-inflammatory, and antidiabetic properties. It has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, it is not easily soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid are numerous. One potential direction is to continue to explore its potential applications in medicine, such as its ability to treat cancer and neurological disorders. Additionally, it could be further studied for its potential to reduce oxidative stress and inflammation, as well as its potential to improve insulin sensitivity. Additionally, it could be further studied for its potential to be used as a natural preservative or food additive. Finally, it could be further studied for its potential to be used as an eco-friendly pesticide or herbicide.

properties

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-15-4-2-3-12-9-14(18(21)24-17(12)15)11-5-7-13(8-6-11)23-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENHAICJUFLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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